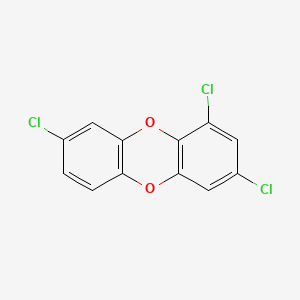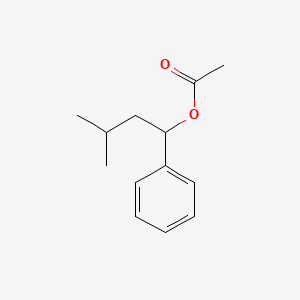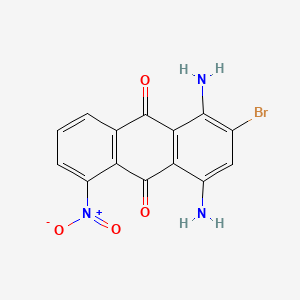
beta-L-Fucopyranosyl nitromethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-L-Fucopyranosyl nitromethane: is a carbohydrate derivative that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a nitromethane group attached to a beta-L-fucopyranosyl moiety, making it a valuable subject for research in organic chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-L-Fucopyranosyl nitromethane typically involves the reaction of an aldehyde with nitromethane in the presence of a base, such as sodium hydroxide, through a nitroaldol (Henry) reaction. This reaction is followed by dehydration to yield the nitroalkene. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using continuous-flow reactors to enhance safety and efficiency, and employing heterogeneous catalysts to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-L-Fucopyranosyl nitromethane can undergo various chemical reactions, including:
Oxidation: The nitromethane group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The nitromethane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) are used to facilitate these reactions.
Major Products:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Beta-L-Fucopyranosyl nitromethane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of novel materials and as a precursor for various chemical syntheses.
Mécanisme D'action
The mechanism of action of beta-L-Fucopyranosyl nitromethane involves its interaction with specific molecular targets, such as lectins. Lectins are proteins that recognize and bind to carbohydrate moieties. The binding of this compound to lectins can inhibit their function, which is crucial in processes like biofilm formation by bacteria . This interaction disrupts the bacterial cell’s ability to adhere to surfaces and form protective biofilms, making it more susceptible to antibacterial agents.
Comparaison Avec Des Composés Similaires
- Beta-D-Fucopyranosyl nitromethane
- Alpha-L-Fucopyranosyl nitromethane
- Beta-L-Galactopyranosyl nitromethane
Comparison: Beta-L-Fucopyranosyl nitromethane is unique due to its specific beta-L-fucopyranosyl configuration, which imparts distinct binding properties with lectins compared to its alpha or beta-D counterparts. This unique configuration enhances its potential as a selective inhibitor of bacterial biofilm formation .
Propriétés
Formule moléculaire |
C7H13NO6 |
|---|---|
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
(2S,3S,4R,5S,6R)-2-methyl-6-(nitromethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C7H13NO6/c1-3-5(9)7(11)6(10)4(14-3)2-8(12)13/h3-7,9-11H,2H2,1H3/t3-,4+,5+,6+,7+/m0/s1 |
Clé InChI |
VKASWJUVZZNJIX-CQOGJGKDSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)C[N+](=O)[O-])O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)C[N+](=O)[O-])O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787066.png)
![Ammonium 4-[[9,10-dihydro-9,10-dioxo-4-(p-tolyamino)-1-antryl]amino]toluene-3-sulfonate](/img/structure/B13787070.png)
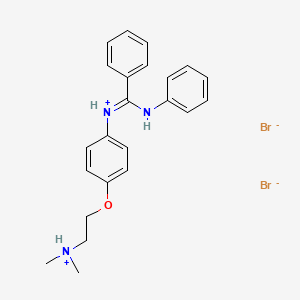
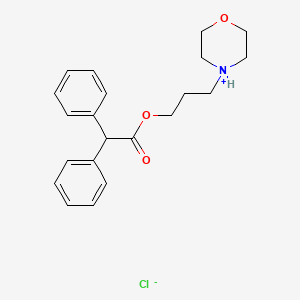

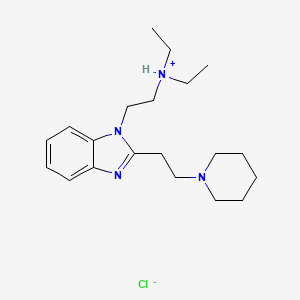
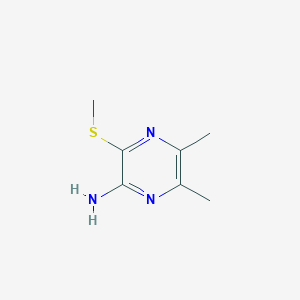
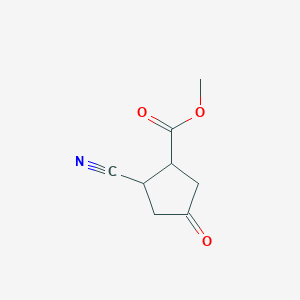
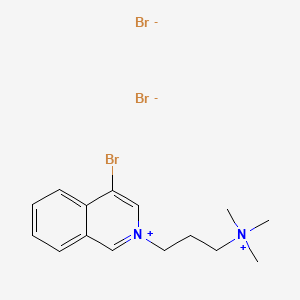
![1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13787135.png)

